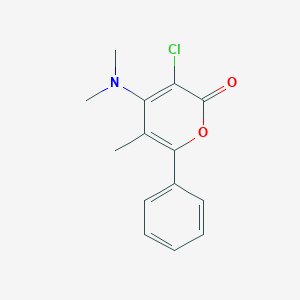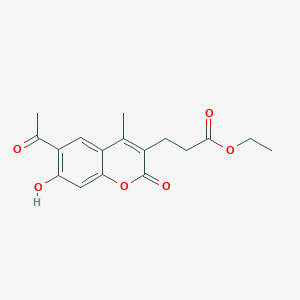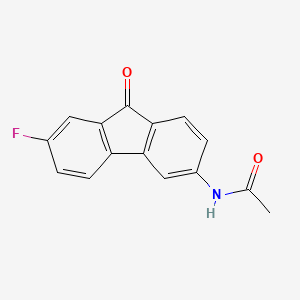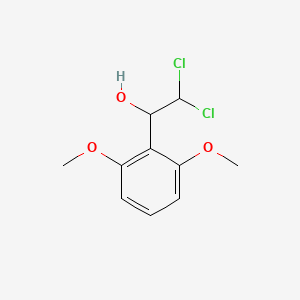
2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H12Cl2O3 It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a phenyl ring, along with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of a trichloromethyl intermediate, which is subsequently reduced to the desired ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenyl ethanol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(2,6-dimethoxyphenyl)acetaldehyde, while reduction could produce 2,6-dimethoxyphenylethanol.
Applications De Recherche Scientifique
2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(3,4-dimethoxyphenyl)ethanol
- 2,2-Dichloro-1-(2,5-dimethoxyphenyl)ethanol
Uniqueness
2,2-Dichloro-1-(2,6-dimethoxyphenyl)ethanol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.
Propriétés
Formule moléculaire |
C10H12Cl2O3 |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2,6-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12Cl2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3 |
Clé InChI |
JRPQOJISOZIUIJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



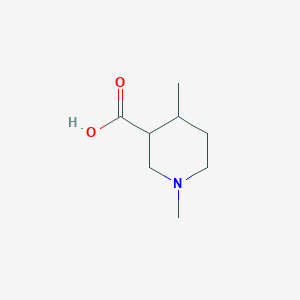
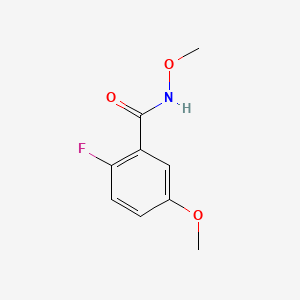
![1,3-Hexanedione, 1-benzo[b]thien-3-yl-4,4,5,5,6,6,6-heptafluoro-](/img/structure/B14015292.png)
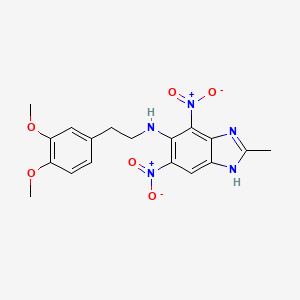
![2,2,2-trifluoro-N-[2-(5-hydroxy-3,6-dimethoxy-2-oxo-9,10-dihydrophenanthren-4a-yl)ethyl]-N-methylacetamide](/img/structure/B14015310.png)
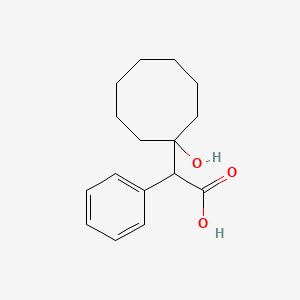
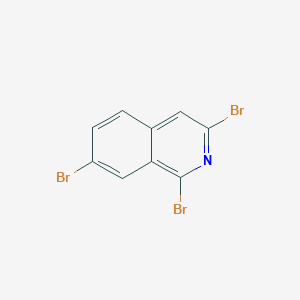
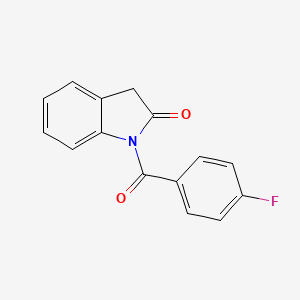
![2-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14015347.png)
